6-Bromo-2-methoxy-1-nitronaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-methoxy-1-nitronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-10-5-2-7-6-8(12)3-4-9(7)11(10)13(14)15/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUIAHIZENASND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622399 | |
| Record name | 6-Bromo-2-methoxy-1-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123856-15-5 | |
| Record name | 6-Bromo-2-methoxy-1-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Reactivity of 6 Bromo 2 Methoxy 1 Nitronaphthalene
Electrophilic Aromatic Substitution Reaction Pathways
Influence of Bromo and Methoxy (B1213986) Groups on Regioselectivity and Reactivity
The methoxy (-OCH3) and bromo (-Br) groups play crucial, yet opposing, roles in the reactivity and regioselectivity of EAS reactions.
The methoxy group at the C-2 position is a powerful activating group. masterorganicchemistry.com It donates electron density to the aromatic system via a resonance effect (+R), which is stronger than its electron-withdrawing inductive effect (-I). This donation of electrons stabilizes the positively charged intermediate (the arenium ion) formed during electrophilic attack, thereby increasing the reaction rate relative to an unsubstituted position. As a strong activator, the methoxy group directs incoming electrophiles to the ortho (C-1 and C-3) and para (C-4) positions. In this specific molecule, the C-1 position is already occupied by the nitro group.
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Influence |
|---|---|---|---|---|
| -OCH₃ (Methoxy) | C-2 | +R > -I | Activating | Ortho, Para (to C-1, C-3) |
| -Br (Bromo) | C-6 | -I > +R | Deactivating | Ortho, Para (to C-5, C-7) |
| -NO₂ (Nitro) | C-1 | -R, -I | Strongly Deactivating | Meta (to C-5, C-7) |
Nitro Group as a Deactivating and Directing Moiety
The nitro group (-NO₂) at the C-1 position is one of the most powerful deactivating groups in electrophilic aromatic substitution. masterorganicchemistry.com It strongly withdraws electron density from the naphthalene (B1677914) ring through both a negative inductive effect (-I) and a negative resonance effect (-R). This withdrawal significantly reduces the nucleophilicity of the aromatic system, making it much less reactive towards electrophiles.
As a deactivating group, the nitro moiety directs incoming electrophiles to the meta positions relative to itself. In the context of the naphthalene ring, this corresponds to the C-5 and C-7 positions. This directing effect arises because the resonance structures of the arenium ion intermediate for meta attack avoid placing the positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group, which would be highly destabilizing.
Interestingly, the meta-directing influence of the C-1 nitro group (towards C-5 and C-7) coincides with the ortho-directing influence of the C-6 bromo group. This reinforcement suggests that any electrophilic substitution, though difficult to achieve due to the profound deactivation of the ring, would preferentially occur at the C-5 or C-7 positions over other available sites.
Nucleophilic Aromatic Substitution Mechanisms
The electronic properties of 6-Bromo-2-methoxy-1-nitronaphthalene make it a prime candidate for Nucleophilic Aromatic Substitution (SNAr), a pathway that is generally unfavorable for unsubstituted aryl halides. libretexts.org
Activated Nucleophilic Displacement Reactions
The presence of the strong electron-withdrawing nitro group profoundly activates the naphthalene ring towards attack by nucleophiles. chemistrysteps.commasterorganicchemistry.com The SNAr mechanism typically proceeds via a two-step addition-elimination sequence.
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org
Elimination of the Leaving Group: The aromaticity of the ring is restored upon the expulsion of the leaving group.
In this compound, the bromo group at C-6 is a potential leaving group. The nitro group at C-1 is in a para-like position relative to the C-6 carbon, which is an ideal arrangement for activating the ring towards nucleophilic attack. The negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C-6 can be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization. This stabilization lowers the activation energy for the initial addition step, which is typically the rate-determining step of the reaction. masterorganicchemistry.com Consequently, the bromo substituent can be displaced by a variety of strong nucleophiles, such as alkoxides, amines, or thiolates, under relatively mild conditions.
Photoinduced Nucleophilic Aromatic Substitution
While thermal SNAr reactions are well-established, photoinduced pathways can also facilitate nucleophilic aromatic substitution, often with different regiochemical outcomes. For nitroaromatic compounds, irradiation with light can promote the molecule to an excited state with altered electronic distribution. Research on related nitronaphthalene derivatives has shown that photosubstitution reactions can occur, sometimes proceeding from the excited triplet state. In these mechanisms, the excited state of the nitroaromatic compound can interact with a nucleophile, leading to substitution. The precise mechanism can be complex, potentially involving electron transfer from the nucleophile to the excited nitroaromatic molecule, forming a radical anion, which then proceeds to the substitution product.
Electron Transfer and Radical Pathways
Beyond classical ionic substitution reactions, this compound can participate in reactions involving electron transfer and the formation of radical species. The photochemistry of nitro-polycyclic aromatic hydrocarbons, including nitronaphthalenes, is known to involve radical pathways. researchgate.net
Upon absorption of UV light, 1-nitronaphthalene (B515781) can undergo cleavage of the C-NO₂ bond, leading to the formation of an aryl radical and a nitrogen dioxide radical (NO₂•). researchgate.net It is plausible that this compound could follow a similar pathway, generating a 6-bromo-2-methoxynaphthyl radical. These highly reactive radical species can then engage in various subsequent reactions, such as hydrogen abstraction from the solvent or recombination.
Charge-Transfer Nitration Mechanisms
While the direct nitration of 6-bromo-2-methoxynaphthalene to form this compound typically proceeds via an electrophilic aromatic substitution pathway, the reverse process and related nitration dynamics can also be understood through a charge-transfer (CT) mechanism. This mechanism is particularly relevant for the nitration of various naphthalene compounds under specific conditions, such as photochemical activation.
The charge-transfer nitration process involves the initial formation of an electron donor-acceptor (EDA) complex between the naphthalene derivative (the electron donor) and the nitrating agent, such as the N-nitropyridinium ion or tetranitromethane (the electron acceptor). Selective photoexcitation of this EDA complex triggers an electron transfer, generating a naphthalene cation-radical and a nitrogen dioxide radical (NO₂). rsc.org
Mechanism Steps:
Formation of EDA Complex: ArH + NO₂⁺ → [ArH, NO₂⁺]
Photoinduced Electron Transfer: [ArH, NO₂⁺] + hν → [ArH•⁺, NO₂]
Radical Combination and Product Formation: The naphthalene cation radical (ArH•⁺) is the critical reactive intermediate. rsc.org It subsequently combines with the nitrogen dioxide radical to form a Wheland intermediate (a resonance-stabilized carbocation). This intermediate can then deprotonate to yield the corresponding nitronaphthalene product. rsc.org
This charge-transfer pathway provides an alternative to the classical electrophilic mechanism and is crucial for understanding nitration reactions under photochemical conditions or with specific nitrating agents that favor electron transfer. nih.gov
Radical Anion Intermediates and Excited-State Dynamics
The electronic properties of this compound make it susceptible to forming radical anion intermediates and dictate its behavior upon photoexcitation.
Radical Anion Intermediates: Electrochemical reduction of halo-aromatic compounds like this compound leads to the formation of a radical anion. Studies on the closely related compound, 1-bromo-2-methylnaphthalene, show that the reduction follows a stepwise mechanism. mdpi.com
Electron Transfer: The neutral molecule accepts an electron to form a transient radical anion intermediate.
Bond Cleavage: This radical anion subsequently undergoes cleavage of the carbon-bromine (C-Br) bond, resulting in the formation of a bromide anion and an aryl radical. mdpi.com
This reactivity is significant, as the stability and fate of the radical anion can be influenced by the solvent environment. For instance, the radical anion of 1-bromo-4-nitrobenzene (B128438) shows enhanced reactivity in ionic liquids compared to conventional non-aqueous solvents. rsc.org
Excited-State Dynamics: Upon photoexcitation, nitronaphthalene derivatives exhibit remarkably fast and efficient nonradiative decay channels, often occurring on a sub-picosecond timescale. Research on 1-nitronaphthalene and its substituted derivatives, including 1-methoxy-4-nitronaphthalene (B51467), reveals the primary deactivation pathways. nih.govsemanticscholar.org
Upon absorption of a photon, the molecule is promoted to an initial Franck-Condon singlet excited state (S₁). This state is extremely short-lived and decays via two main competing, barrierless channels in under 200 femtoseconds: semanticscholar.orgnih.govacs.org
Intersystem Crossing (ISC): The dominant pathway involves an ultrafast intersystem crossing from the singlet excited state to a higher-lying triplet state (Tₙ). This is followed by rapid internal conversion within the triplet manifold to the lowest triplet state (T₁), which occurs on a timescale of a few picoseconds. nih.govsemanticscholar.org
Intramolecular Charge-Transfer (ICT): A minor decay channel involves conformational relaxation (primarily rotation of the nitro group) to populate a dissociative singlet state with significant charge-transfer character. semanticscholar.orgnih.gov
The photophysical pathways for 1-methoxy-4-nitronaphthalene are found to be the same as those for the parent 1-nitronaphthalene, suggesting that the methoxy group does not fundamentally alter the primary deactivation mechanism of ultrafast intersystem crossing. nih.gov
| Compound | Process | Lifetime (τ) | Solvent |
|---|---|---|---|
| 1-Nitronaphthalene | S₁ Decay | < 200 fs | Various |
| 1-Nitronaphthalene | Tₙ → T₁ Internal Conversion | 2-4 ps | Various |
| 1-Nitronaphthalene | T₁ Vibrational Cooling | 6-12 ps | Various |
| 2-Methyl-1-nitronaphthalene | S₁ Decay (Total) | < 200 fs | Cyclohexane/Acetonitrile |
| 2-Nitronaphthalene (B181648) | S₁ → Tₙ Intersystem Crossing | < 200 fs | Cyclohexane/Acetonitrile |
Dearomatization and Cycloaddition Reactions
The electron-withdrawing nitro group in this compound activates the naphthalene ring system for reactions that disrupt its aromaticity, such as dearomatization and cycloaddition.
Cyclopropanation by Dearomatization of Naphthalenes
Dearomative cyclopropanation is a powerful method for converting flat aromatic compounds into complex three-dimensional polycyclic structures. nih.gov This transformation is often achieved using metal-catalyzed reactions involving carbene precursors. For instance, naphthalenes can undergo asymmetric dearomative cyclopropanation with diazo compounds in the presence of a chiral dirhodium carboxylate catalyst. nih.govrsc.org
However, the reactivity of the naphthalene ring in this reaction is highly sensitive to its electronic properties. The reaction proceeds via attack of the electron-rich naphthalene on an electrophilic rhodium-carbene intermediate. Consequently, the presence of a strong electron-withdrawing group, such as a cyano (-CN) or nitro (-NO₂) group, deactivates the naphthalene ring towards this electrophilic attack. This deactivation makes the dearomative cyclopropanation less efficient, leading to lower product yields compared to naphthalenes bearing electron-donating groups. nih.gov Therefore, this compound would be expected to be a less reactive substrate for this type of transformation.
Polar Diels-Alder Reactions with Nitronaphthalene Dienophiles
In contrast to the cyclopropanation reaction, the electron-deficient nature of the nitronaphthalene core is highly advantageous for polar Diels-Alder reactions. The nitro group reduces the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the naphthalene system, enabling it to act as an electron-poor dienophile in normal-electron-demand Diels-Alder reactions. researchgate.net
Nitronaphthalenes react with electron-rich dienes, such as Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene), to form [4+2] cycloadducts. researchgate.net These reactions often require activation, for example through the use of high pressure (e.g., 16 kbar), to overcome the inherent aromatic stability of the naphthalene ring. dntb.gov.ua The reaction proceeds by cycloaddition across one of the double bonds of the nitro-substituted ring.
The primary cycloadducts are often thermally unstable and can undergo subsequent aromatization by eliminating nitrous acid (HNO₂) or other small molecules, leading to the formation of phenanthrene (B1679779) derivatives. researchgate.netepa.govlookchem.com This reaction provides a valuable synthetic route to highly functionalized polycyclic aromatic systems.
| Dienophile | Diene | Conditions | Product Type |
|---|---|---|---|
| 1-Nitronaphthalene | Danishefsky's diene | High Pressure (e.g., 11.5 kbar) | Primary cycloadducts, aromatized phenanthrene derivatives |
| 2-Nitronaphthalene | Danishefsky's diene | Thermal | Hydroxyphenanthrene derivatives |
| 1,3-Dinitronaphthalene | Danishefsky's diene | Thermal | Isolable primary cycloadducts and aromatized products |
Spectroscopic and Structural Analysis Methodologies
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the chemical structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For 6-Bromo-2-methoxy-1-nitronaphthalene, both ¹H and ¹³C NMR would be essential.
¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The aromatic region would be complex due to the substituted naphthalene (B1677914) ring. The methoxy (B1213986) group would present a characteristic singlet, likely in the range of 3.8-4.0 ppm. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electronic effects of the bromo, methoxy, and nitro substituents.
¹³C NMR: The carbon NMR spectrum would show a distinct signal for each carbon atom in the molecule, including the methoxy carbon. The chemical shifts of the naphthalene carbons would be affected by the electron-donating methoxy group and the electron-withdrawing nitro and bromo groups.
To illustrate, the ¹H NMR spectral data for a related compound, 2-Bromo-6-methoxynaphthalene , shows characteristic signals for the aromatic protons and the methoxy group.
| Compound | ¹H NMR Data (Illustrative) |
| 2-Bromo-6-methoxynaphthalene | Signals corresponding to aromatic protons and a singlet for the methoxy group protons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In this compound, the IR spectrum would be expected to show characteristic absorption bands for:
N-O stretching from the nitro group, typically appearing as two strong bands around 1550-1500 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).
C-O stretching of the methoxy group, usually found in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
C-Br stretching , which would appear in the fingerprint region, typically below 690 cm⁻¹.
Aromatic C-H and C=C stretching vibrations characteristic of the naphthalene ring.
The IR spectrum of a similar compound, 1-Bromo-2-methoxynaphthalene , would display comparable characteristic peaks for the C-O and C-Br bonds, as well as for the aromatic system.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely involve the loss of the nitro group (NO₂), the methoxy group (OCH₃), and the bromine atom.
Crystallographic Studies of Naphthalene Derivatives
X-ray crystallography provides precise information about the arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available, we can infer its likely solid-state characteristics by examining related structures, such as that of 2-methoxy-1-nitronaphthalene (B3031550) . nih.govresearchgate.net
The naphthalene ring system is inherently aromatic and planar. However, the presence of bulky substituents, particularly in adjacent (peri) positions, can cause significant distortion from planarity. nih.gov In this compound, the substituents are not in peri positions, so significant distortion of the naphthalene ring itself is less likely. However, the nitro group at the 1-position and the methoxy group at the 2-position can influence the local geometry.
In the crystal structure of 2-methoxy-1-nitronaphthalene , the asymmetric unit contains two independent molecules. nih.govresearchgate.net In one molecule, the dihedral angle between the naphthalene ring system and the nitro group is nearly perpendicular (89.9°), while in the other, it is 65.9°. nih.govresearchgate.net This indicates that the nitro group is twisted out of the plane of the naphthalene ring, likely due to steric hindrance with the adjacent methoxy group. A similar twisting of the nitro group would be expected in this compound.
Illustrative Crystallographic Data for 2-methoxy-1-nitronaphthalene nih.govresearchgate.net
| Parameter | Molecule A | Molecule B |
| RMS deviation of naphthalene ring | 0.003 Å | 0.008 Å |
| Dihedral angle (naphthalene-NO₂) | 89.9 (2)° | 65.9 (2)° |
| Deviation of methoxy C from plane | 0.022 (2) Å | -0.198 (2) Å |
The way molecules pack in a crystal is determined by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking. These interactions are crucial in determining the physical properties of the solid.
In the case of this compound, the following interactions would likely play a role in its crystal packing:
C-H···O Interactions: The oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors, forming weak C-H···O interactions with the aromatic C-H groups of neighboring molecules. This is observed in the crystal structure of 2-methoxy-1-nitronaphthalene, where molecules are linked into chains by such interactions. nih.govresearchgate.net
π-π Stacking: The planar aromatic naphthalene cores can stack on top of each other, a common feature in the crystal structures of aromatic compounds. The crystal structure of 2-methoxy-1-nitronaphthalene also exhibits weak aromatic π-π stacking contacts. nih.govresearchgate.net
Halogen Bonding: The bromine atom can participate in halogen bonding (C-Br···O or C-Br···N), where the electropositive region on the bromine atom interacts with an electron-rich atom of a neighboring molecule.
Theoretical and Computational Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) would be instrumental in mapping the electronic landscape of 6-Bromo-2-methoxy-1-nitronaphthalene.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be delocalized across the naphthalene (B1677914) ring system, with significant contributions from the electron-donating methoxy (B1213986) group. The LUMO, conversely, would likely be centered on the electron-withdrawing nitro group and the naphthalene ring.
The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. Computational studies on similar nitroaromatic compounds often reveal that the introduction of both electron-donating and electron-withdrawing groups can modulate this gap, thereby fine-tuning the molecule's electronic properties and reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies
| Parameter | Expected Value (Arbitrary Units) | Implication |
|---|---|---|
| HOMO Energy | Relatively High | Susceptibility to electrophilic attack |
| LUMO Energy | Relatively Low | Susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Balance of stability and reactivity |
Electron Density Distribution Analysis
The electron density distribution, calculable through quantum chemical methods, dictates the molecule's electrostatic potential and identifies sites prone to electrophilic or nucleophilic attack. In this compound, the methoxy group (-OCH₃) would increase electron density at the ortho and para positions relative to it, while the nitro group (-NO₂) would significantly decrease electron density, particularly at the carbon to which it is attached and the adjacent positions. The bromine atom would have a more complex effect, withdrawing electron density through induction but donating through resonance.
A Molecular Electrostatic Potential (MEP) map would visually represent these electronic features, with electron-rich regions (negative potential) appearing in red and electron-poor regions (positive potential) in blue. For this molecule, negative potential would be anticipated around the oxygen atoms of the methoxy and nitro groups, while positive potential would be located near the nitro group and the hydrogen atoms of the naphthalene ring.
Reaction Mechanism Modeling and Energy Barriers
Computational modeling allows for the in-silico exploration of reaction pathways, providing insights into mechanisms and the energies of transition states and intermediates.
Computational Investigations of Nitration Mechanisms
While this compound is already nitrated, understanding its formation via the nitration of 6-bromo-2-methoxynaphthalene is a key application of computational chemistry. Such studies would model the attack of a nitronium ion (NO₂⁺) on the naphthalene ring. The calculations would likely show that the methoxy group strongly directs the incoming electrophile to the ortho and para positions. The presence of the bromo substituent would also influence the regioselectivity. By calculating the activation energies for nitration at different positions, a theoretical prediction of the major product can be made, which in this case is the 1-nitro isomer.
Simulation of Substitution and Rearrangement Pathways
Beyond its formation, the reactivity of this compound itself can be modeled. For instance, nucleophilic aromatic substitution (SNAAr) reactions could be investigated, where a nucleophile attacks the electron-deficient ring. The nitro group strongly activates the ring towards such attacks. Computational simulations could predict the most likely sites for substitution and the associated energy barriers. Similarly, potential rearrangement pathways under specific conditions could be explored, although these are generally less common for stable aromatic compounds.
Prediction of Regioselectivity and Reactivity
Computational tools can quantify local reactivity indices, such as Fukui functions, which provide a more nuanced prediction of reactive sites than simple resonance arguments. These indices would pinpoint the specific atoms most susceptible to electrophilic, nucleophilic, or radical attack.
Table 2: Predicted Reactivity Profile
| Reaction Type | Predicted Reactive Site(s) | Governing Factor(s) |
|---|---|---|
| Electrophilic Attack (on precursor) | Positions ortho/para to -OCH₃ | Electron-donating nature of methoxy group |
| Nucleophilic Attack | Positions activated by -NO₂ | Strong electron-withdrawing nature of nitro group |
Excited-State Dynamics and Photochemical Pathway Computations
Theoretical and computational studies detailing the excited-state dynamics and photochemical pathways specifically for this compound are not available in the current scientific literature. While extensive research exists on the photochemistry of parent nitronaphthalenes and derivatives with other substitution patterns, computational analyses focused on the combined influence of the bromo, methoxy, and nitro groups on the excited-state behavior of the naphthalene core in this specific isomer have not been published.
General computational studies on nitronaphthalene derivatives indicate that the primary deactivation pathway following photoexcitation involves highly efficient intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to the triplet manifold (Tₙ). acs.orgresearchgate.net This process is often ultrafast, occurring on the femtosecond to picosecond timescale, which explains the typically low fluorescence quantum yields of these compounds. researchgate.netnih.gov The presence and position of substituent groups on the naphthalene ring are known to modulate the energies of the involved singlet and triplet states, thereby influencing the rate and efficiency of intersystem crossing and subsequent photochemical reactions. nih.gov
For instance, electron-donating groups, such as a methoxy substituent, can influence the charge distribution in the excited state. nih.gov Halogen atoms like bromine can introduce heavy-atom effects, which are known to enhance spin-orbit coupling and potentially accelerate intersystem crossing rates. However, without specific computational models for this compound, it is not possible to provide quantitative data on its excited-state lifetimes, the specific triplet states populated, or the energy barriers for potential photochemical reactions, such as rearrangement or dissociation pathways. researchgate.net
Detailed computational investigations would be required to elucidate the specific decay channels, characterize the geometries of excited-state minima and conical intersections, and map the potential energy surfaces that govern the photochemical fate of this compound. Such studies would provide valuable insights into how the interplay of the bromo, methoxy, and nitro substituents dictates the photophysical and photochemical properties of this particular molecule.
Advanced Applications and Transformations in Organic Synthesis
Role as Synthetic Intermediates in Complex Molecule Construction
The inherent reactivity of the functional groups in 6-Bromo-2-methoxy-1-nitronaphthalene makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. The presence of the nitro group and the bromine atom allows for sequential and regioselective modifications, providing a robust platform for building elaborate structures.
A significant application of this compound is as a precursor in the synthesis of quinoxalin-2,3(1H,4H)-diones. These heterocyclic compounds are of considerable interest due to their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. The synthesis involves the nitration of 6-bromo-2-methoxynaphthalene to yield this compound. This intermediate then undergoes further transformations, likely involving the reduction of the nitro group to an amine, which can then be condensed with an appropriate diketone to form the quinoxaline (B1680401) ring system. This pathway highlights the utility of the nitro-bromo substitution pattern in facilitating the construction of complex, biologically active molecules.
The versatility of related bromonaphthalene scaffolds further underscores the potential of this compound in complex synthesis. For instance, the bromine atom can serve as a handle for cross-coupling reactions, enabling the introduction of various aryl, alkyl, or other functional groups. Concurrently, the nitro group can be reduced to an amine, which can then participate in a wide array of reactions, including amide bond formation, diazotization, and the construction of other heterocyclic systems. This dual functionality allows for a modular approach to the synthesis of complex target molecules.
Table 1: Key Transformations in the Synthesis of Quinoxalin-2,3(1H,4H)-dione Precursors
| Step | Starting Material | Reagents | Product | Purpose |
| 1 | 6-Bromo-2-methoxynaphthalene | Nitric Acid, Acetic Acid | This compound | Introduction of the nitro group for further functionalization. |
| 2 | This compound | Reducing Agent (e.g., SnCl2, H2/Pd) | 6-Bromo-2-methoxy-naphthalen-1-amine | Conversion of the nitro group to an amine for cyclization. |
| 3 | 6-Bromo-2-methoxy-naphthalen-1-amine | Diketo compound | Substituted Quinoxalin-2,3(1H,4H)-dione | Formation of the heterocyclic core. |
Derivatization for Functional Material Design
While specific examples of this compound in functional material design are not extensively documented, the inherent properties of its constituent functional groups suggest significant potential in this area. The extended π-system of the naphthalene (B1677914) core, combined with the electron-withdrawing nitro group and the potential for further modification at the bromine position, makes it an interesting candidate for the development of novel organic materials with tailored electronic and photophysical properties.
The general class of nitronaphthalene derivatives has been explored for applications in materials science. The strong electron-withdrawing nature of the nitro group can be harnessed to create push-pull systems by introducing an electron-donating group elsewhere on the naphthalene ring. Such D-π-A (donor-pi-acceptor) architectures are fundamental to the design of materials for nonlinear optics, organic light-emitting diodes (OLEDs), and photovoltaics. The bromine atom in this compound provides a convenient attachment point for such donor moieties via cross-coupling reactions.
Furthermore, the potential for polymerization is another avenue for its application in materials science. The bromo- and amino-functionalized naphthalenes (obtained after reduction of the nitro group) can serve as monomers in the synthesis of novel polymers with potentially interesting thermal, electronic, and optical properties.
Development of Novel Reaction Methodologies and Pathways
The unique electronic and steric environment of this compound can be exploited to develop and study novel reaction methodologies. The interplay between the electron-withdrawing nitro group and the methoxy (B1213986) and bromo substituents can influence the regioselectivity and reactivity of the naphthalene core in various transformations.
The presence of a bromine atom makes this compound a suitable substrate for investigating and optimizing modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. The electronic nature of the naphthalene ring, modulated by the nitro and methoxy groups, can impact the efficiency and scope of these catalytic systems.
Moreover, the nitro group itself is a versatile functional group that can participate in a variety of transformations beyond simple reduction. For example, it can be involved in radical reactions or be transformed into other nitrogen-containing functionalities, opening up new synthetic pathways. The study of the photochemical reactivity of nitronaphthalene derivatives also presents an area where this compound could serve as a model compound to understand the influence of substituents on photochemical reaction pathways.
Stereoselective Transformations Involving this compound Scaffolds
Information regarding stereoselective transformations directly involving the this compound scaffold is currently limited in the scientific literature. However, the potential for such transformations exists, particularly after initial modifications of the starting molecule.
For instance, the reduction of the nitro group to an amine, followed by the introduction of a chiral auxiliary, could enable stereoselective reactions on the naphthalene backbone or on substituents introduced at the bromine position. Furthermore, if the methoxy group were to be demethylated to a hydroxyl group, this could serve as a directing group for asymmetric catalysis.
The development of chiral catalysts that can differentiate between the enantiotopic faces or positions of the naphthalene ring in derivatives of this compound would be a significant advancement. While direct examples are yet to be reported, the broader field of asymmetric synthesis continually seeks new and challenging substrates to test the limits of existing methodologies and to spur the development of new catalytic systems.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Bromo-2-methoxy-1-nitronaphthalene, and how can reaction conditions be optimized?
- Methodology : Two primary methods are documented:
- Methylation of bromo-2-naphthol : Bromo-2-naphthol is treated with iodomethane (CH₃I) and potassium carbonate (K₂CO₃) in acetone. Reaction progress is monitored via TLC (10% ethyl acetate in hexanes), followed by purification via recrystallization. Yield optimization (86%) is achieved by stoichiometric control of CH₃I and extended reaction times (22 hours) .
- Bromination of 2-methoxynaphthalene : Direct bromination using Br₂ or N-bromosuccinimide (NBS) under controlled temperature. Solvent choice (e.g., CCl₄ vs. DMF) impacts regioselectivity and purity .
- Optimization : Adjust molar ratios (e.g., 2:1 K₂CO₃:substrate), solvent polarity, and reaction duration to minimize byproducts like di-brominated derivatives.
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at C2, nitro at C1) via chemical shifts (δ ~3.9 ppm for OCH₃, δ ~8.5 ppm for aromatic protons) .
- Mass Spectrometry (EI-MS) : Validate molecular ion peaks (m/z ~296 for [M]⁺) and fragmentation patterns .
- Chromatography :
- TLC : Monitor reaction progress using silica plates with ethyl acetate/hexanes (Rf ~0.5) .
- HPLC : Assess purity (>95%) with C18 columns and UV detection at 254 nm .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at 0–6°C in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis of the nitro group .
- Safety : Use fume hoods for synthesis due to potential bromine gas release. Refer to naphthalene derivative toxicity profiles for hazard mitigation .
Advanced Research Questions
Q. What strategies resolve regioselectivity challenges during nitration or bromination of methoxy-substituted naphthalenes?
- Electrophilic Aromatic Substitution (EAS) :
- Nitration at C1 is favored due to methoxy’s +M effect at C2, directing electrophiles to the para position. Competing bromination at C6 arises from steric hindrance at C1 .
- Competitive Experiments : Compare yields under varying Br₂ concentrations (0.5–2.0 eq.) and temperatures (0–25°C) to map regiochemical outcomes .
Q. How can analytical discrepancies in purity assessments (e.g., HPLC vs. NMR) be reconciled?
- Case Study : Discrepancies arise when NMR detects trace solvents (e.g., acetone), while HPLC indicates >99% purity.
- Resolution : Combine quantitative ¹H NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute purity calibration .
- Advanced Techniques : Use LC-MS to differentiate co-eluting impurities with similar retention times .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- DFT Modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the bromine atom at C6 shows high electrophilicity (f⁻ ~0.15), making it reactive in Suzuki-Miyaura couplings .
- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to predict activation energies and transition states .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies (e.g., 108–111°C vs. 51–54°C)?
- Root Cause : Polymorphism or residual solvents (e.g., heptane) in crystallization steps alter melting behavior.
- Resolution : Recrystallize from a single solvent (e.g., ethanol) and perform DSC to confirm polymorphic purity .
Q. How can conflicting spectral data for methoxy and nitro groups be resolved?
- Case Study : IR spectra may show overlapping C-O (methoxy) and NO₂ stretches.
- Resolution : Use 2D NMR (HSQC, HMBC) to assign protons/carbons unambiguously. For example, HMBC correlations between OCH₃ and C2 confirm substitution .
Methodological Recommendations
- Synthesis : Prioritize Method 1 (methylation) for higher yields and scalability .
- Characterization : Combine NMR, MS, and X-ray crystallography (if crystalline) for structural validation .
- Safety Protocols : Adopt glovebox techniques for air-sensitive intermediates (e.g., Grignard reagents) in downstream functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
